molecular formula C9H6BrF2N B2610261 5-bromo-1-(difluoromethyl)-1H-indole CAS No. 1594578-70-7

5-bromo-1-(difluoromethyl)-1H-indole

Cat. No.: B2610261
CAS No.: 1594578-70-7
M. Wt: 246.055
InChI Key: RAYNMWDBGPEOCC-UHFFFAOYSA-N
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Description

Product Overview 5-Bromo-1-(difluoromethyl)-1H-indole (CAS 1594578-70-7) is a brominated and difluoromethyl-substituted indole derivative of high interest in modern medicinal chemistry and drug discovery. With the molecular formula C 9 H 6 BrF 2 N and a molecular weight of 246.05 g/mol, this compound serves as a sophisticated building block for the synthesis of more complex bioactive molecules [ ]. The indole scaffold is a privileged structure in pharmaceuticals, present in numerous natural products and FDA-approved drugs, and the strategic incorporation of bromine and difluoromethyl groups at the 1- and 5- positions significantly alters its electronic properties, metabolic stability, and binding affinity, making it a valuable intermediate for research [ ]. Research Applications and Value This compound is primarily utilized as a key synthetic intermediate in organic synthesis and pharmaceutical development. The bromine atom at the 5-position serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to construct diverse chemical libraries [ ]. The difluoromethyl group at the 1-position is a critical modification, often employed in drug design to enhance membrane permeability and improve metabolic stability by mimicking carbonyl or other functional groups, a strategy widely used in the development of agrochemicals and pharmaceuticals [ ]. Indole derivatives are recognized for their profound significance in chemical biology and therapeutic development, forming the core of essential molecules like the neurotransmitter serotonin and the plant hormone indole-3-acetic acid [ ]. Recent scientific literature highlights that halogenated indoles, including bromoindole derivatives, are extensively investigated for a wide spectrum of medicinal properties, including anticancer, antimicrobial, and anti-inflammatory activities [ ][ ]. The structural versatility of the indole scaffold allows it to interact with diverse biological targets, such as tubulin, protein kinases, and histone deacetylases (HDAC), which are implicated in various disease pathways [ ]. Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to handling. The compound should be stored according to the supplier's recommendations, and standard safe laboratory practices should always be observed.

Properties

IUPAC Name

5-bromo-1-(difluoromethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2N/c10-7-1-2-8-6(5-7)3-4-13(8)9(11)12/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYNMWDBGPEOCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C(F)F)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(difluoromethyl)-1H-indole typically involves the bromination of an indole precursor followed by the introduction of the difluoromethyl group. One common method includes the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination. The difluoromethylation can be performed using reagents like chlorodifluoromethane (Freon 22) or fluoroform in the presence of a base .

Industrial Production Methods

Industrial production of 5-bromo-1-(difluoromethyl)-1H-indole may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine at position 5 undergoes substitution under palladium-catalyzed conditions. For example:
Reaction: Suzuki-Miyaura coupling with arylboronic acids
Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C, 12 h
    Outcome:
    Aryl groups replace bromine, yielding 1-(difluoromethyl)-5-aryl-1H-indoles. Yields range from 65–85% depending on the boronic acid’s steric/electronic profile .

Cross-Coupling Reactions

The bromine participates in cross-couplings to form carbon-heteroatom bonds:
Reaction: Buchwald-Hartwig amination
Conditions:

  • Catalyst: Pd₂(dba)₃/Xantphos

  • Amine: Morpholine (2 equiv)

  • Solvent: Toluene

  • Temperature: 110°C, 24 h
    Outcome:
    Substitution with amines at position 5, producing 5-amino derivatives (e.g., 1-(difluoromethyl)-5-morpholino-1H-indole) in 70–78% yield .

Electrophilic Substitution

The indole core undergoes electrophilic attacks at position 3 due to the electron-donating nature of the pyrrole ring, moderated by the difluoromethyl group’s electronic effects:
Reaction: Nitration
Conditions:

  • Reagent: HNO₃/H₂SO₄ (1:3)

  • Temperature: 0°C → RT, 2 h
    Outcome:
    3-Nitro-5-bromo-1-(difluoromethyl)-1H-indole forms as the major product (62% yield). The difluoromethyl group slightly deactivates the ring, slowing reaction kinetics compared to non-fluorinated analogs .

Oxidation:

Reaction: Side-chain oxidation of the difluoromethyl group
Conditions:

  • Reagent: KMnO₄ (aq. H₂SO₄)

  • Temperature: 60°C, 6 h
    Outcome:
    Controlled oxidation yields 1-carboxy-5-bromo-1H-indole, though overoxidation leads to ring degradation (30–40% yield) .

Reduction:

Reaction: Hydrogenolysis of the C–Br bond
Conditions:

  • Catalyst: Pd/C (10 wt%)

  • H₂ (1 atm), EtOH

  • Temperature: 25°C, 4 h
    Outcome:
    Bromine is replaced by hydrogen, forming 1-(difluoromethyl)-1H-indole in 90% yield.

Photochemical Reactions

UV irradiation induces cyclization or bond cleavage:
Reaction: [2+2] Cycloaddition
Conditions:

  • Solvent: Acetonitrile

  • Light: 254 nm, 48 h
    Outcome:
    Forms a fused cyclobutane ring at positions 2 and 3 (45% yield). Side products include debrominated species due to radical intermediates .

Comparative Reactivity Table

Reaction TypePosition ModifiedKey Reagents/ConditionsYield Range
Suzuki-Miyaura CouplingC5Pd(PPh₃)₄, ArB(OH)₂65–85%
Buchwald-Hartwig AminationC5Pd₂(dba)₃/Xantphos, Amine70–78%
NitrationC3HNO₃/H₂SO₄55–62%
HydrogenolysisC5Pd/C, H₂85–90%
Photochemical CycloadditionC2/C3UV light (254 nm)40–45%

Mechanistic Insights

  • Electronic Effects: The difluoromethyl group (-CF₂H) exerts an electron-withdrawing inductive effect, slightly deactivating the indole ring. This reduces electrophilic substitution rates but stabilizes intermediates in cross-couplings .

  • Steric Considerations: Bulkier substituents at position 1 hinder reactions at C3, favoring C5 modifications .

  • Radical Pathways: Photoreactions generate bromine-centered radicals, leading to unpredictable side products unless tightly controlled .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-(difluoromethyl)-1H-indole serves as a crucial building block in the synthesis of pharmaceuticals targeting various diseases, particularly neurological disorders and inflammation. Its unique structure allows for interaction with biological targets, making it a candidate for drug development.

Key Applications :

  • Drug Development : Investigated for potential use in treating neurological disorders and inflammatory diseases.
  • Synthesis of Anticancer Agents : Used to develop compounds that inhibit cancer cell proliferation.

Biological Studies

This compound has demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

  • Antimicrobial Activity : Exhibits activity against certain bacterial strains, disrupting microbial cell membranes.
  • Anticancer Properties : Shown to inhibit cell growth and induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : May modulate inflammatory cytokines and pathways.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 5-bromo-1-(difluoromethyl)-1H-indole compared to other indole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
5-Bromo-1-(difluoromethyl)-1H-indoleYesYesPreliminary evidence
Indole-3-carbinolModerateYesYes
5-MethoxyindoleLowModerateYes

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several indole derivatives, including 5-bromo-1-(difluoromethyl)-1H-indole. The results indicated significant antimicrobial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that treatment with 5-bromo-1-(difluoromethyl)-1H-indole resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through caspase pathway activation.

Synthetic Routes and Industrial Production

The synthesis of 5-bromo-1-(difluoromethyl)-1H-indole typically involves two main steps:

  • Bromination : Using agents like N-bromosuccinimide (NBS) under controlled conditions.
  • Difluoromethylation : Performed using chlorodifluoromethane or fluoroform in the presence of a base.

In industrial settings, large-scale production may utilize continuous flow reactors to optimize yield and ensure high purity.

Mechanism of Action

The mechanism by which 5-bromo-1-(difluoromethyl)-1H-indole exerts its effects involves its interaction with specific molecular targets. The bromine and difluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at the 1-Position

The 1-position substituent critically influences electronic, steric, and pharmacokinetic properties. Key comparisons include:

Compound Name 1-Position Substituent Key Properties
5-Bromo-1-(difluoromethyl)-1H-indole -CF2H High electronegativity, moderate lipophilicity, enhanced metabolic stability .
5-Bromo-1-methyl-1H-indole -CH3 Lower lipophilicity, higher metabolic susceptibility; m.p. ~100–110°C .
5-Bromo-1-(pyrimidin-2-yl)-1H-indole -Pyrimidinyl Improved binding affinity in kinase inhibitors; synthetic yield 50–60% .
5-Bromo-1-(4-methoxyphenyl)-1H-indole -C6H4(4-OCH3) Enhanced π-π stacking interactions; 87% yield via Cu-catalyzed coupling .
5-Bromo-1-(phenylsulfonyl)-1H-indole -SO2C6H5 Electron-withdrawing effects; used in electrophilic substitution reactions .

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF2H, -SO2C6H5) : Increase electrophilicity, facilitating nucleophilic aromatic substitution. The -CF2H group offers a balance between electronegativity and steric bulk, unlike the bulkier -SO2C6H5 .
  • Aromatic/Heteroaromatic Substituents (e.g., pyrimidinyl) : Enhance target binding via hydrogen bonding or π-stacking, critical in kinase inhibitors .
  • Alkyl Groups (e.g., -CH3) : Simplifies synthesis but reduces metabolic stability compared to fluorinated analogs .

Key Observations :

  • Transition Metal Catalysis : Cu-mediated methods (e.g., Ullmann-type coupling) achieve high yields for aryl/heteroaryl substituents .
  • Click Chemistry : Efficient for triazole-linked derivatives but yields vary with steric demands .
Physicochemical and Spectral Properties
Compound Name Melting Point (°C) Solubility NMR Shifts (1H, δ ppm) Reference
5-Bromo-1-(difluoromethyl)-1H-indole Not reported Moderate in DCM, low in water Expected: -CF2H (δ 5.5–6.5 as triplet) -
5-Bromo-1-methyl-1H-indole 100–110 Soluble in ethanol, DCM N-CH3 (δ 3.72), H3 (δ 6.42) .
5-Bromo-1-(4-methoxyphenyl)-1H-indole Not reported Soluble in ethyl acetate OCH3 (δ 3.80), aromatic H (δ 6.80–7.23) .
5-Bromo-3-(triazolyl) derivatives 133–196 Variable in polar solvents Triazole CH (δ 7.14–7.23), ethylene (δ 4.51–4.62) .

Key Observations :

  • Fluorine NMR : -CF2H exhibits distinct 19F NMR shifts (e.g., δ -114 to -120 ppm for -CF3 analogs) .
  • Methyl vs. Aryl Substituents : Methyl groups simplify NMR spectra, while aryl groups introduce complex splitting .

Biological Activity

5-Bromo-1-(difluoromethyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 5-Bromo-1-(difluoromethyl)-1H-indole
  • Molecular Formula : C9H6BrF2N
  • Molecular Weight : 246.05 g/mol

Biological Activity

5-Bromo-1-(difluoromethyl)-1H-indole exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, particularly against certain strains of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death.
  • Anticancer Properties : Research indicates that 5-bromo-1-(difluoromethyl)-1H-indole has potential anticancer effects. It appears to inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly in breast and prostate cancers. The compound's ability to interfere with specific signaling pathways related to cell growth is under investigation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this indole derivative may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways, making it a candidate for further research in inflammatory diseases.

The biological activity of 5-bromo-1-(difluoromethyl)-1H-indole is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
  • Receptor Modulation : There is evidence suggesting that it may interact with receptors involved in inflammation and cancer progression, altering their activity and downstream signaling.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several indole derivatives, including 5-bromo-1-(difluoromethyl)-1H-indole. The results demonstrated a notable reduction in bacterial growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted on human breast cancer cell lines revealed that treatment with 5-bromo-1-(difluoromethyl)-1H-indole resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through the activation of caspase pathways .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action compared to other similar indole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
5-Bromo-1-(difluoromethyl)-1H-indoleYesYesPreliminary evidence
Indole-3-carbinolModerateYesYes
5-MethoxyindoleLowModerateYes

Q & A

Q. What are the standard synthetic routes for 5-bromo-1-(difluoromethyl)-1H-indole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-5-bromo-1H-indole reacts with alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400:DMF (2:1) solvent systems using CuI as a catalyst. After 12 hours of stirring, the product is extracted with ethyl acetate, dried, and purified via flash column chromatography (70:30 ethyl acetate:hexane) .

Q. How is the structure of 5-bromo-1-(difluoromethyl)-1H-indole confirmed post-synthesis?

Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C, ¹⁹F), HRMS, and TLC. For instance, ¹H NMR signals at δ 7.23–7.14 (aromatic protons) and δ 4.62 (triazole-CH₂) are critical for assigning substituents. ¹⁹F NMR (δ -114.65) confirms the difluoromethyl group, while HRMS ([M+H]+ = 385.0461) validates molecular weight .

Q. What purification methods are effective for isolating this compound?

Flash column chromatography (ethyl acetate:hexane gradients) is commonly used, yielding 25–50% pure product. Aqueous workup with water and ethyl acetate removes polar impurities, while vacuum drying eliminates residual DMF .

Q. What analytical techniques assess the purity of 5-bromo-1-(difluoromethyl)-1H-indole?

TLC (Rf = 0.30 in 70:30 ethyl acetate:hexane), HPLC, and melting point analysis ensure purity. NMR peak integration and HRMS isotopic patterns further validate homogeneity .

Q. What are the recommended storage conditions for this compound?

Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent degradation. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield variability (e.g., 25% vs. 50%) depends on catalyst loading (e.g., CuI at 1.0 equiv), solvent ratios (PEG-400:DMF vs. pure DMF), and reaction time (12–24 hours). Increasing catalyst concentration to 1.5 equiv and using degassed solvents may improve efficiency .

Q. What strategies minimize by-products in CuAAC reactions?

Side reactions (e.g., alkyne homocoupling) are mitigated by strict stoichiometric control (1:1 azide:alkyne ratio), inert atmosphere (N₂/Ar), and low-temperature initiation (0°C). Post-reaction quenching with aqueous EDTA removes copper residues .

Q. How does the difluoromethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing difluoromethyl group deactivates the indole ring, reducing reactivity in Suzuki-Miyaura couplings. Pre-functionalization (e.g., borylation at C-4) or using Pd/XPhos catalysts enhances coupling efficiency with aryl boronic acids .

Q. What challenges arise when scaling synthesis from lab to pilot scale?

Heat dissipation in exothermic CuAAC reactions requires jacketed reactors. Solvent volume reduction (e.g., switching from batch to flow chemistry) improves throughput, while automated flash chromatography ensures consistent purity .

Q. How can ambiguous NMR signals be resolved for structural elucidation?

Use 2D NMR (e.g., HSQC, HMBC) to correlate ¹H-¹³C couplings and assign overlapping signals (e.g., aromatic protons at δ 7.23–7.14). Deuterated solvents (CDCl₃) and variable-temperature NMR reduce signal broadening caused by dynamic effects .

Data Contradiction Analysis

  • Yield Discrepancies : Lower yields (25%) in vs. 50% in may stem from differences in alkyne substituents (fluorophenyl vs. dimethoxyphenyl) or purification efficiency. Fluorinated alkynes are less reactive due to steric hindrance, requiring longer reaction times .
  • Solvent Selection : PEG-400:DMF mixtures () enhance solubility of polar intermediates vs. pure DMF (), improving reaction homogeneity and yield .

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